molecular formula C18H18ClF3N2O3S B259539 N-benzyl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-methylacetamide

N-benzyl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-methylacetamide

Cat. No. B259539
M. Wt: 434.9 g/mol
InChI Key: PHBCBMPEQQJHLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-methylacetamide, also known as CTM, is a chemical compound that has shown potential in various scientific research applications.

Mechanism of Action

N-benzyl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-methylacetamide has been shown to selectively inhibit TRPV4, a subtype of TRP channels that is involved in regulating cellular responses to mechanical and osmotic stress. N-benzyl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-methylacetamide binds to a specific site on TRPV4, preventing the channel from opening in response to stimuli. This inhibition of TRPV4 activity has been shown to have various physiological effects, including reducing pain sensation and inflammation.
Biochemical and Physiological Effects:
N-benzyl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-methylacetamide has been shown to have various biochemical and physiological effects, including reducing pain sensation, inflammation, and edema. N-benzyl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-methylacetamide has also been shown to have potential in treating various diseases, including osteoarthritis, neuropathic pain, and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

N-benzyl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-methylacetamide has several advantages for lab experiments, including its high potency and selectivity for TRPV4. However, N-benzyl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-methylacetamide also has some limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for research on N-benzyl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-methylacetamide, including optimizing its pharmacokinetic properties and developing more selective TRPV4 inhibitors. N-benzyl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-methylacetamide may also have potential in treating other diseases, including cancer, cardiovascular disease, and diabetes. Further research is needed to fully understand the potential of N-benzyl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-methylacetamide in various scientific research applications.
In conclusion, N-benzyl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-methylacetamide is a chemical compound that has shown potential in various scientific research applications, particularly as a tool for studying the role of TRP channels in cellular signaling pathways. N-benzyl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-methylacetamide has several advantages for lab experiments, including its high potency and selectivity for TRPV4. However, N-benzyl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-methylacetamide also has some limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties. Further research is needed to fully understand the potential of N-benzyl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-methylacetamide in various scientific research applications.

Synthesis Methods

N-benzyl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-methylacetamide can be synthesized through a multistep process involving the reaction of 4-chloro-3-(trifluoromethyl)aniline with benzylamine, followed by acetylation and methylation. The final product is obtained through the reaction of the intermediate with methylsulfonyl chloride. The synthesis method has been optimized to yield high purity and yield of N-benzyl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-methylacetamide.

Scientific Research Applications

N-benzyl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-methylacetamide has been found to have potential in various scientific research applications, including as a tool for studying the role of transient receptor potential (TRP) channels in cellular signaling pathways. TRP channels are ion channels that play a crucial role in various physiological processes, including pain sensation, thermoregulation, and taste perception.

properties

Product Name

N-benzyl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-methylacetamide

Molecular Formula

C18H18ClF3N2O3S

Molecular Weight

434.9 g/mol

IUPAC Name

N-benzyl-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-methylacetamide

InChI

InChI=1S/C18H18ClF3N2O3S/c1-23(11-13-6-4-3-5-7-13)17(25)12-24(28(2,26)27)14-8-9-16(19)15(10-14)18(20,21)22/h3-10H,11-12H2,1-2H3

InChI Key

PHBCBMPEQQJHLE-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C

Origin of Product

United States

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